Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a cyanomethyl group, and a hydroxyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl bromoacetate with a suitable pyrrolidine derivative under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-2-carboxylate
- Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12/h15H,4-5,7-8H2,1-3H3 |
InChI Key |
OSQXQGAHKLQXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.